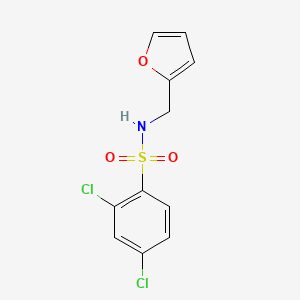

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H9Cl2NO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The linear formula of this compound is C11H9Cl2NO3S . Its molecular weight is 270.117 .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 442.0±55.0 °C . Its predicted density is 1.476±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 9.47±0.50 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Gold(I)-Catalyzed Cascade Reactions: A study by Wang et al. (2014) demonstrated the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, enriching gold carbenoid chemistry (Wang et al., 2014).

- Structural Studies of Benzenesulfonamide: Bats et al. (2001) investigated the crystal structures of N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide, focusing on intermolecular interactions (Bats et al., 2001).

Biomedical Applications

- Chemosensing Probe for Sn2+ Detection: Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe for selectively detecting Sn2+ in aqueous solutions, with potential for bioimaging applications (Ravichandiran et al., 2020).

- Antimicrobial Activity: El-Gaby et al. (2018) synthesized a series of benzenesulfonamides with antimicrobial properties, highlighting their potential in combating infections (El-Gaby et al., 2018).

- Anticancer Activity: Kumar et al. (2015) evaluated benzenesulfonamide hybrid molecules for their anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2015).

Chemical Transformations and Mining

- Mining the Chemical Space: Fülöpová and Soural (2015) reviewed the applications of polymer-supported benzenesulfonamides in chemical transformations, underscoring their versatility in producing diverse chemical scaffolds (Fülöpová & Soural, 2015).

Enzyme Inhibition Studies

- Carbonic Anhydrase Inhibition: Gul et al. (2016) synthesized hydrazinyl benzenesulfonamides, assessing their inhibitory effects on human carbonic anhydrases, an important target in pharmacology (Gul et al., 2016).

Further Research Applications

- Oxidation Studies: Angadi and Tuwar (2010) investigated the kinetics of fursemide oxidation by diperiodatocuprate(III) in alkaline medium, providing insights into reaction mechanisms and kinetics (Angadi & Tuwar, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCRSULUCSWBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333018 |

Source

|

| Record name | 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

332020-73-2 |

Source

|

| Record name | 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)